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molecular formula C8H9NO4 B3058572 N,2-dihydroxy-4-methoxybenzamide CAS No. 90222-58-5

N,2-dihydroxy-4-methoxybenzamide

Cat. No. B3058572
M. Wt: 183.16 g/mol
InChI Key: SXSCRLXHIORANK-UHFFFAOYSA-N
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Patent
US08624025B2

Procedure details

An hydroxylamine solution was prepared by addition of aqueous sodium hydroxide (393 mg, 9.82 mmol)/water (1.6 ml) to a stirred solution of hydroxylamine hydrochloride (292 mg, 4.21 mmol) in water (3.5 ml). Immediately slowly added a solution of methyl 2-hydroxy-4-methoxybenzoate (511 mg, 2.81 mmol) in 1,4-dioxane (1.5 ml). The resulting reaction mixture was stirred at room temperature for 18 hours, under an argon atmosphere. The reaction mixture was concentrated on a rotary evaporator to half the original volume, and the product precipitated by addition of concentrated hydrochloric acid, keeping flask cool in an ice bath. Filtered the suspension to give 2-hydroxy-4-methoxybenzohydroxamic acid (476 mg, 92%) as a pale brown solid.
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[OH:6][C:7]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:8]=1[C:9](OC)=[O:10]>O.O1CCOCC1>[NH2:4][OH:1].[OH:6][C:7]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:8]=1[C:9]([NH:4][OH:1])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
393 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
292 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Name
Quantity
1.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
511 mg
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours, under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on a rotary evaporator to half the original volume
CUSTOM
Type
CUSTOM
Details
the product precipitated by addition of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
FILTRATION
Type
FILTRATION
Details
Filtered the suspension

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NO
Name
Type
product
Smiles
OC1=C(C(=O)NO)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 476 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 123.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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